molecular formula C11H10N2O2 B12517332 Methyl 4-aminoisoquinoline-6-carboxylate

Methyl 4-aminoisoquinoline-6-carboxylate

Cat. No.: B12517332
M. Wt: 202.21 g/mol
InChI Key: HOSKRQAHSHTZKP-UHFFFAOYSA-N
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Description

Methyl 4-aminoisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminoisoquinoline-6-carboxylate typically involves the reaction of 4-nitroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminoisoquinoline-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-aminoisoquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 4-aminoisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structural isomer of isoquinoline with similar chemical properties.

    Isoquinoline: The parent compound from which Methyl 4-aminoisoquinoline-6-carboxylate is derived.

    Chloroquine: An antimalarial drug with a quinoline backbone.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ester functional groups make it versatile for various chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 4-aminoisoquinoline-6-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-8-5-13-6-10(12)9(8)4-7/h2-6H,12H2,1H3

InChI Key

HOSKRQAHSHTZKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2C=C1)N

Origin of Product

United States

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